B1191825 OPB-51602

OPB-51602

カタログ番号 B1191825
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3/'s regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学的研究の応用

1. Application in Hematological Malignancies

A phase I study conducted by Ogura et al. (2015) investigated OPB-51602, a signal transducer and activator of transcription 3 (STAT3) phosphorylation inhibitor, in patients with relapsed/refractory hematological malignancies. The study evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity of OPB-51602. The findings indicated that OPB-51602 was safe and well-tolerated at doses of 1-4 mg, but no clear therapeutic response was observed in the study. Durable stable disease was noted in a few patients, suggesting some potential in treating hematological malignancies (Ogura et al., 2015).

2. Role in Refractory Solid Malignancies

Another phase I and biomarker study by Wong et al. (2015) explored the effects of OPB-51602 in patients with refractory solid tumors. This study aimed to determine the MTD, safety, pharmacokinetics, and pharmacodynamics of OPB-51602. The research highlighted promising antitumor activity, especially in non-small-cell lung cancer (NSCLC), suggesting that OPB-51602 has potential applications in treating solid malignancies (Wong et al., 2015).

3. Mechanism of Action in Tumor Cells

Brambilla et al. (2020) presented a study showing that OPB-51602 is highly toxic to tumor cells in a STAT3-dependent manner. The study revealed that OPB-51602 inhibits complex I activity, leading to increased reactive oxygen species (ROS) production, which triggers cell death. This indicates OPB-51602's potential as a chemotherapeutic agent by targeting mitochondrial STAT3 functions (Brambilla et al., 2020).

4. Impact on Metabolic Reprogramming in Cancer Cells

Hirpara et al. (2018) reported that OPB-51602, through its targeting of mitochondrial oxidative phosphorylation (OXPHOS), can restore sensitivity to targeted therapies in oncogene-addicted cancers manifesting acquired resistance. This study highlights the role of OPB-51602 in targeting the metabolic adaptations of cancer cells, offering a novel approach in cancer treatment (Hirpara et al., 2018).

特性

製品名

OPB-51602

外観

Solid powder

同義語

OPB51602;  OPB 51602;  OPB51602.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。